

spectroscopic comparison of 3-Ethynyltetrahydrofuran and its triazole product

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Compound of Interest

Compound Name: 3-Ethynyltetrahydrofuran

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Spectroscopic Comparison: 3-Ethynyltetrahydrofuran and its Triazole Product

A detailed analysis for researchers and professionals in drug development.

This guide provides a comprehensive spectroscopic comparison of **3-Ethynyltetrahydrofuran** and its corresponding 1,2,3-triazole derivative, 3-(1,2,3-triazol-1-yl)tetrahydrofuran. The formation of a triazole ring from an alkyne is a cornerstone of click chemistry, a powerful tool in drug discovery and development for creating complex molecules with high efficiency and specificity. Understanding the spectroscopic changes that occur during this transformation is crucial for reaction monitoring, product characterization, and quality control.

Due to the limited availability of direct experimental spectra for these specific compounds in the reviewed literature, this guide utilizes predicted spectroscopic data and analysis of analogous structures to provide a robust comparative framework.

Executive Summary

The key spectroscopic differences between **3-Ethynyltetrahydrofuran** and its triazole product arise from the conversion of the terminal alkyne functional group into a 1,2,3-triazole ring. This transformation is readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- **NMR Spectroscopy:** The disappearance of the acetylenic proton and carbon signals and the appearance of characteristic triazole proton and carbon signals are the most definitive indicators of a successful reaction.
- **IR Spectroscopy:** The distinct $C\equiv C$ and $\equiv C-H$ stretching vibrations of the alkyne are replaced by characteristic $N=N$ and $C=N$ stretching vibrations of the triazole ring.
- **Mass Spectrometry:** The mass spectrum of the product shows a significant increase in the molecular ion peak corresponding to the addition of an azide moiety.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for **3-Ethynyltetrahydrofuran** and **3-(1,2,3-triazol-1-yl)tetrahydrofuran**.

Table 1: Predicted 1H and ^{13}C NMR Data

Compound	1H NMR (Predicted)	^{13}C NMR (Predicted)
3-Ethynyltetrahydrofuran	Protons on THF ring: 1.8-2.2 ppm (m), 3.7-4.0 ppm (m) Acetylenic proton ($-C\equiv C-H$): ~2.5 ppm (s)	Carbons in THF ring: ~25-35 ppm (CH_2), ~65-75 ppm ($CH-O$) Alkyne carbons ($-C\equiv C-$): ~70 ppm ($-C\equiv CH$), ~85 ppm ($-C\equiv CH$)
3-(1,2,3-triazol-1-yl)tetrahydrofuran	Protons on THF ring: 2.0-2.5 ppm (m), 4.0-4.5 ppm (m) Triazole protons ($-CH=N-$): ~7.5-8.0 ppm (s)	Carbons in THF ring: ~25-35 ppm (CH_2), ~60-70 ppm ($CH-N$), ~65-75 ppm ($CH-O$) Triazole carbons ($-CH=N-$): ~120-135 ppm

Table 2: Expected Key IR Absorption Bands

Functional Group	3-Ethynyltetrahydrofuran (cm ⁻¹)	3-(1,2,3-triazol-1-yl)tetrahydrofuran (cm ⁻¹)
C-H (sp ³)	2850-3000	2850-3000
C-O-C (ether)	1050-1150	1050-1150
≡C-H (alkyne)	~3300 (sharp)	Absent
C≡C (alkyne)	~2100-2140 (weak)	Absent
=C-H (triazole)	Absent	~3100-3150
N=N (triazole)	Absent	~1450-1500
C=N (triazole)	Absent	~1500-1600

Table 3: Expected Key Mass Spectrometry Fragments

Compound	Molecular Ion (M ⁺)	Key Fragments (m/z)
3-Ethynyltetrahydrofuran	96.0575	95 (M-H) ⁺ , 68 (M-CO) ⁺ , 41
3-(1,2,3-triazol-1-yl)tetrahydrofuran	139.0797	111 (M-N ₂) ⁺ , 83 (M-N ₂ -C ₂ H ₂) ⁺ , 71 (C ₄ H ₇ O) ⁺

Experimental Protocols

The synthesis of 3-(1,2,3-triazol-1-yl)tetrahydrofuran from **3-Ethynyltetrahydrofuran** is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[\[1\]](#)[\[2\]](#)[\[3\]](#)

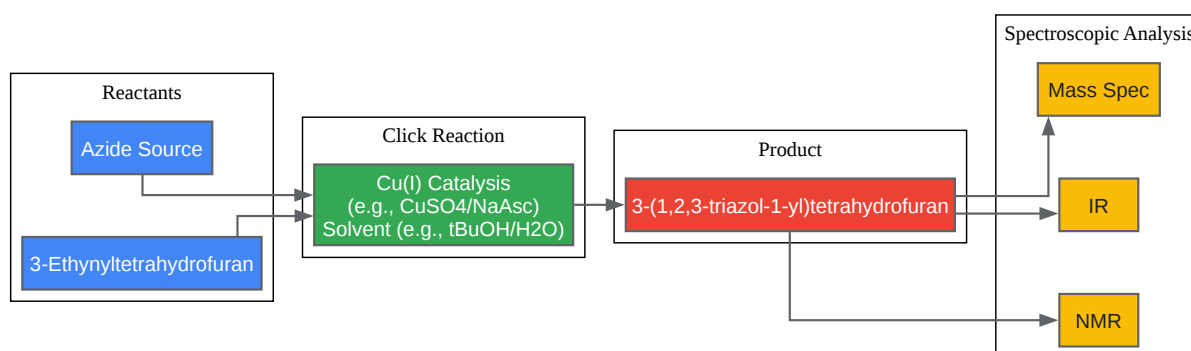
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Reactant Preparation: **3-Ethynyltetrahydrofuran** (1.0 eq) and an azide source (e.g., sodium azide with an alkyl or aryl halide, or a pre-formed organic azide) (1.1 eq) are dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like t-butanol or THF.

- **Catalyst Preparation:** A copper(I) source is generated in situ. Commonly, copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.01-0.05 eq) is used in combination with a reducing agent, such as sodium ascorbate (0.1-0.2 eq). A stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), may also be added to enhance the reaction efficiency and prevent catalyst disproportionation.^[4]
- **Reaction Execution:** The copper sulfate and sodium ascorbate solutions are added to the solution of the alkyne and azide. The reaction mixture is stirred at room temperature.
- **Monitoring and Work-up:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the pure 3-(1,2,3-triazol-1-yl)tetrahydrofuran.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-(1,2,3-triazol-1-yl)tetrahydrofuran.



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Caption: Synthetic workflow for the formation and analysis of the triazole product.

This guide provides a foundational understanding of the spectroscopic changes accompanying the conversion of **3-Ethynyltetrahydrofuran** to its triazole derivative. Researchers can use this information to effectively monitor their reactions and confirm the identity of their synthesized compounds.

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